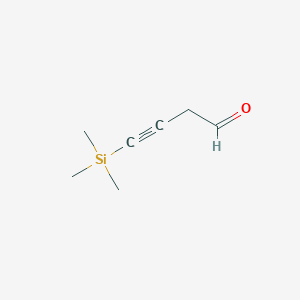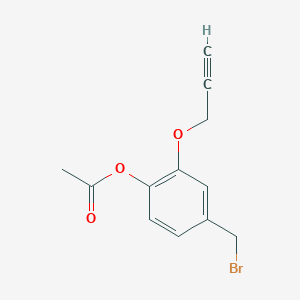
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is an organic compound with a complex structure that includes a bromomethyl group, a prop-2-yn-1-yloxy group, and a phenyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl acetate derivative, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The prop-2-yn-1-yloxy group can undergo oxidative or reductive transformations, affecting molecular pathways and targets. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Iodomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl ether
Uniqueness
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is unique due to the presence of both bromomethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity patterns. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate |
InChI |
InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3 |
InChI 键 |
ZSLJMBFCRMCOLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


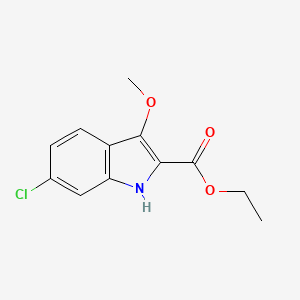
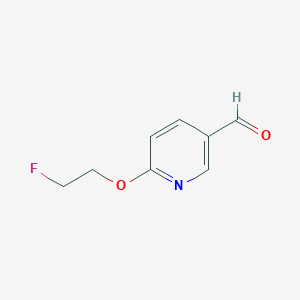
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)

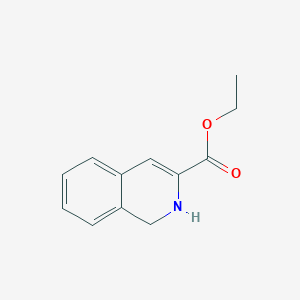
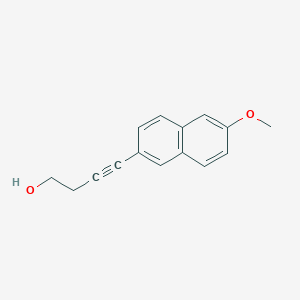
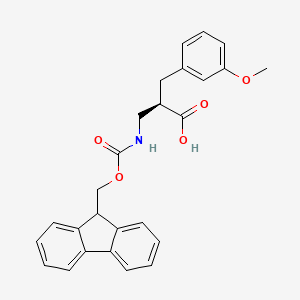

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
